

# Application Notes and Protocols for WDR5-0103

## In Vitro Assays

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### Compound of Interest

Compound Name: WDR5-0103

Cat. No.: B1682272

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## Introduction

**WDR5-0103** is a potent and selective small-molecule antagonist of the WD repeat-containing protein 5 (WDR5).<sup>[1][2]</sup> It competitively binds to the peptide-binding pocket of WDR5, thereby disrupting the crucial interaction between WDR5 and the mixed-lineage leukemia (MLL) protein.<sup>[1][3]</sup> This disruption inhibits the histone methyltransferase (HMT) activity of the MLL core complex, which is implicated in various cancers.<sup>[1][4]</sup> These application notes provide detailed protocols for key in vitro assays to characterize the activity of **WDR5-0103** and similar compounds.

## Mechanism of Action

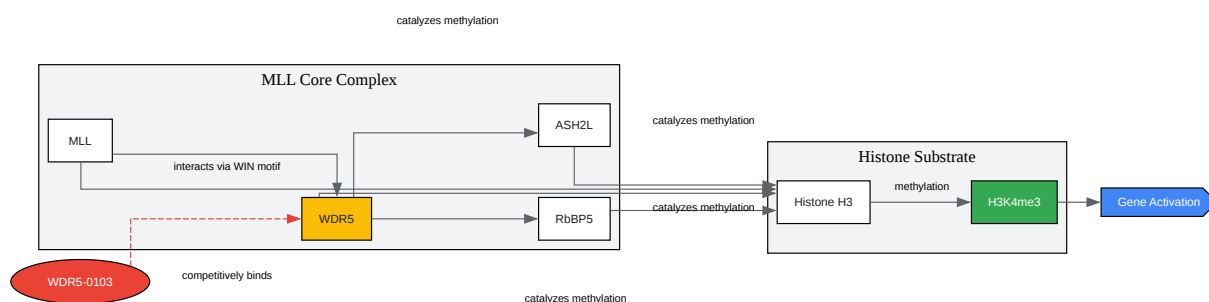
WDR5 is a core component of the MLL complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark for gene activation. The interaction between WDR5 and a conserved arginine-containing motif within MLL, known as the WIN motif, is essential for the integrity and catalytic activity of the MLL complex.<sup>[5]</sup> **WDR5-0103** mimics this WIN motif, binding to the same pocket on WDR5 with a dissociation constant (Kd) of 450 nM.<sup>[1][2][6]</sup> By occupying this site, **WDR5-0103** prevents the recruitment of MLL to the complex, leading to the inhibition of H3K4 methylation and downstream gene expression.<sup>[4]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative data for **WDR5-0103** from various in vitro assays.

Parameter	Value	Assay Conditions	Reference
Binding Affinity (Kd)	450 nM	Isothermal Titration Calorimetry (ITC)	[1][2][6]
IC50 (MLL Catalytic Activity)	39 ± 10 µM	0.125 µM MLL trimeric complex	[5]
IC50 (MLL Catalytic Activity)	83 ± 10 µM	500 nM MLL trimeric complex	[5]
IC50 (MLL Catalytic Activity)	280 ± 12 µM	1000 nM MLL trimeric complex	[5]

## Signaling Pathway Diagram



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Caption: WDR5-MLL signaling pathway and the inhibitory action of **WDR5-0103**.

## Experimental Protocols

### Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for WDR5-MLL Interaction

This assay quantitatively measures the ability of **WDR5-0103** to disrupt the interaction between WDR5 and a fluorescently labeled peptide derived from MLL.

#### Materials:

- Recombinant His-tagged WDR5 protein
- FITC-labeled MLL-WIN peptide (e.g., GSARAEVHLRKS)
- Europium-labeled anti-His antibody
- Assay Buffer: 100 mM potassium phosphate (pH 8.0), 150 mM NaCl, 0.01% Triton X-100
- **WDR5-0103** stock solution in DMSO
- 384-well low-volume black plates

#### Procedure:

- Prepare serial dilutions of **WDR5-0103** in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
- In a 384-well plate, add 5 µL of the diluted **WDR5-0103** or vehicle control (Assay Buffer with DMSO).
- Add 5 µL of a pre-mixed solution of WDR5 protein and Europium-labeled anti-His antibody to each well.
- Add 5 µL of FITC-labeled MLL peptide to each well.
- Incubate the plate at room temperature for 1-2 hours, protected from light.

- Measure the TR-FRET signal on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (FITC).
- Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC<sub>50</sub> value.

## AlphaLISA-based MLL Histone Methyltransferase (HMT) Functional Assay

This biochemical assay measures the methylation of a biotinylated histone H3 peptide substrate by the MLL core complex.

Materials:

- Reconstituted MLL core complex (WDR5, MLL, RbBP5, ASH2L)
- Biotinylated histone H3 (1-25) peptide substrate
- S-adenosylmethionine (SAM)
- AlphaLISA Assay Buffer
- Streptavidin-coated Donor beads
- Anti-methylated H3K4 antibody-conjugated Acceptor beads
- **WDR5-0103** stock solution in DMSO
- 384-well white opaque plates

Procedure:

- Prepare serial dilutions of **WDR5-0103** in AlphaLISA Assay Buffer.
- In a 384-well plate, add 5 µL of the diluted **WDR5-0103** or vehicle control.
- Add 5 µL of the MLL core complex solution to each well.

- Initiate the enzymatic reaction by adding 10  $\mu$ L of a solution containing the biotinylated histone H3 peptide and SAM.
- Seal the plate and incubate for 60 minutes at room temperature.
- Stop the reaction and initiate detection by adding 5  $\mu$ L of a mixture of anti-methylated H3K4 Acceptor beads and Streptavidin-coated Donor beads.
- Incubate in the dark at room temperature for 30-60 minutes.
- Read the plate on an AlphaScreen-compatible plate reader.
- Calculate the percent inhibition of MLL HMT activity at each concentration of **WDR5-0103** and determine the IC<sub>50</sub> value.

## Radiometric Histone Methyltransferase (HMT) Assay

This assay directly measures the transfer of a tritiated methyl group from [<sup>3</sup>H]-SAM to a histone substrate.

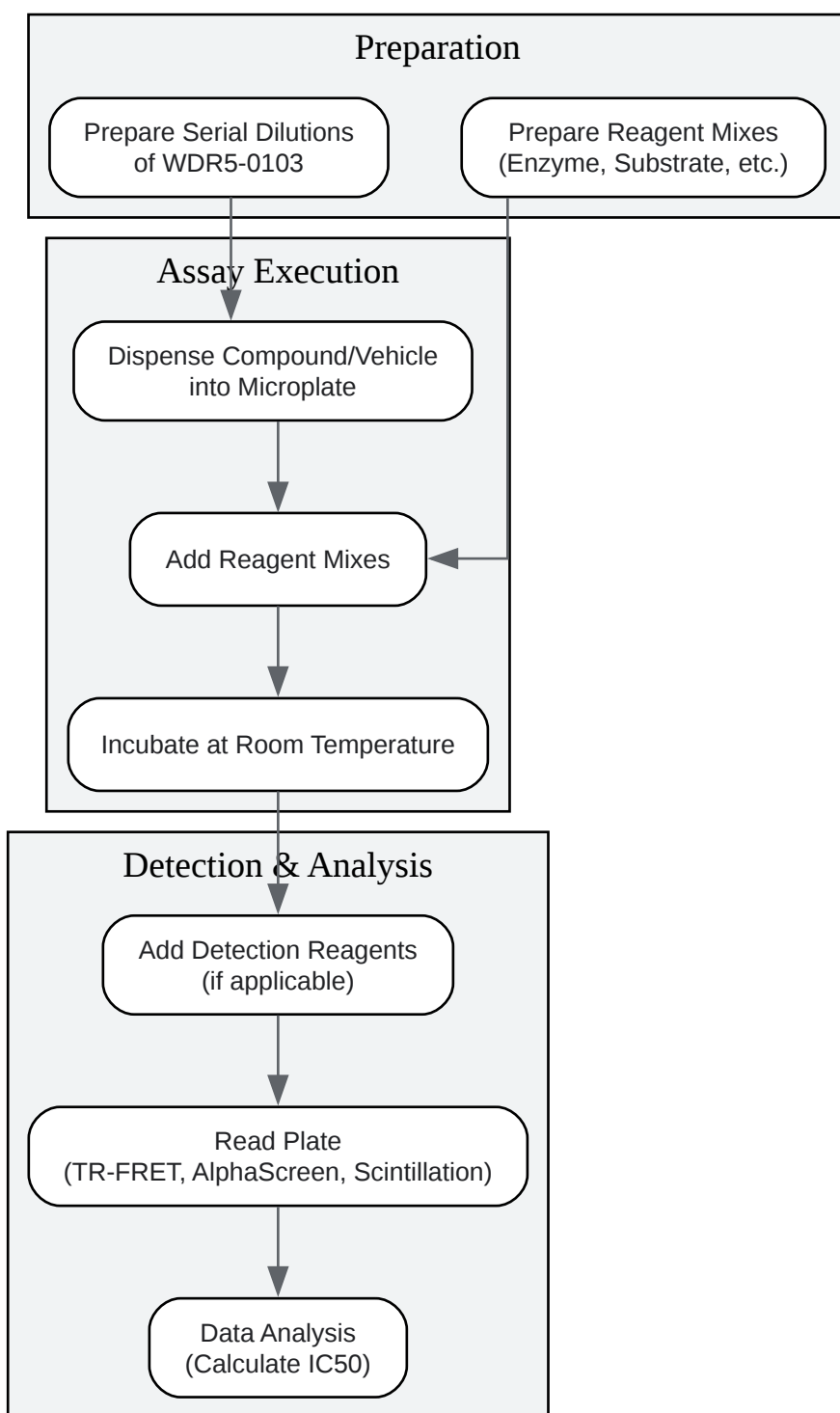
### Materials:

- Reconstituted MLL core complex
- Biotinylated histone H3 (1-25) peptide
- [<sup>3</sup>H]-S-adenosylmethionine ([<sup>3</sup>H]-SAM)
- Assay Buffer: 20 mM Tris-HCl (pH 8.0), 5 mM DTT, 0.01% Triton X-100
- **WDR5-0103** stock solution in DMSO
- 7.5 M guanidinium chloride
- Streptavidin-coated 96-well microplate (e.g., FlashPlate)
- Scintillation counter

### Procedure:

- Prepare reaction mixtures with varying concentrations of **WDR5-0103** (1  $\mu$ M–1 mM).
- Add the MLL complex, biotinylated H3 peptide (5  $\mu$ M), and [ $^3$ H]-SAM (2  $\mu$ M) to the reaction mixture in a final volume of 20  $\mu$ L.
- Incubate the reactions for 1 hour at room temperature.
- Quench the reactions by adding 20  $\mu$ L of 7.5 M guanidinium chloride.
- Add 180  $\mu$ L of 20 mM Tris-HCl (pH 8.0).
- Transfer the reactions to a streptavidin-coated 96-well microplate.
- Incubate for at least 1 hour.
- Measure the counts per minute (cpm) using a microplate scintillation counter.
- Determine the IC<sub>50</sub> values by plotting the cpm against the log of the **WDR5-0103** concentration.

## Experimental Workflow Diagram



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Caption: General experimental workflow for in vitro assays of **WDR5-0103**.

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- To cite this document: BenchChem. [Application Notes and Protocols for WDR5-0103 In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682272#wdr5-0103-in-vitro-assay-protocol]

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